molecular formula C10H9BrF3NO5S B7495433 Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B7495433
M. Wt: 392.15 g/mol
InChI Key: NXYBLTNRZJOCAS-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a trifluoromethyl group, a bromophenyl group, and a sulfonylamino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a trifluoromethyl ketone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of advanced materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-chlorophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-[(4-fluorophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-[(4-iodophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s reactivity and binding affinity compared to its chlorinated, fluorinated, or iodinated analogs.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO5S/c1-20-8(16)9(17,10(12,13)14)15-21(18,19)7-4-2-6(11)3-5-7/h2-5,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYBLTNRZJOCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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